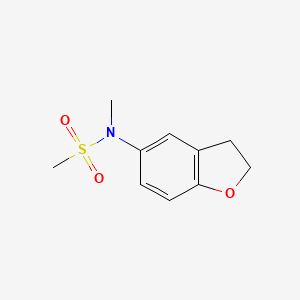
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one, also known as PPSM, is a compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. PPSM is a sulfur-containing compound that is synthesized through a multistep process.
作用機序
The mechanism of action of 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one is not fully understood. However, it has been suggested that 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one acts as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has also been shown to have a chelating effect on metal ions, which could be useful in metal ion detection and removal.
実験室実験の利点と制限
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one is also stable under various conditions, which makes it suitable for a range of experiments. However, 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one is also sensitive to light and air, which can affect its stability over time.
将来の方向性
There are several future directions for research on 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one. One area of research is the potential use of 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one as a therapeutic agent for the treatment of various diseases. Another area of research is the development of new synthesis methods for 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one and its biochemical and physiological effects. Finally, research is needed to explore the potential use of 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one as a chelating agent in metal ion detection and removal.
Conclusion:
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one is a sulfur-containing compound that has potential applications in various areas of scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has also been studied for its potential use as a chelating agent in metal ion detection and removal. Further research is needed to fully understand the mechanism of action of 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one and its biochemical and physiological effects. Overall, 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one is a promising compound that warrants further research in the field of scientific research.
合成法
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one is synthesized through a multistep process that involves the reaction of 5-hydroxy-2-pyrone with 3-phenylpropanethiol in the presence of a catalyst. The resulting product is then subjected to further reactions to yield 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one. The synthesis method of 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has been optimized to yield high purity and yield.
科学的研究の応用
5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has been studied for its potential applications in various areas of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. 5-Hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one has also been studied for its potential use as a chelating agent in metal ion detection and removal.
特性
IUPAC Name |
5-hydroxy-2-(3-phenylpropylsulfanylmethyl)pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c16-14-9-13(18-10-15(14)17)11-19-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-10,17H,4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSCLKHGSRHVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSCC2=CC(=O)C(=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-Thia-4-azaspiro[5.5]undecane-4-carbonyl)piperidin-2-one](/img/structure/B7582684.png)
![5-Tert-butyl-3-[(2-methylquinolin-4-yl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7582702.png)
![3-[[2-(furan-3-yl)-1,3-thiazol-4-yl]methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7582717.png)
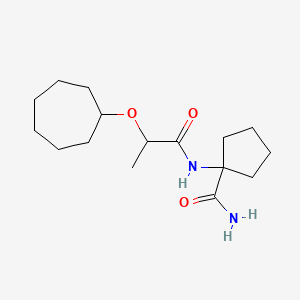
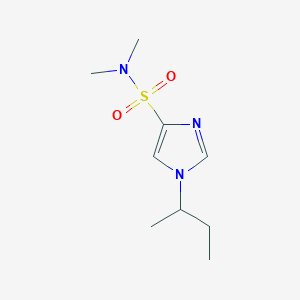
![N-cyclopent-3-en-1-yl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7582734.png)
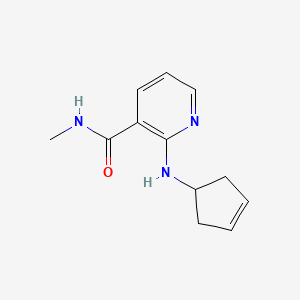
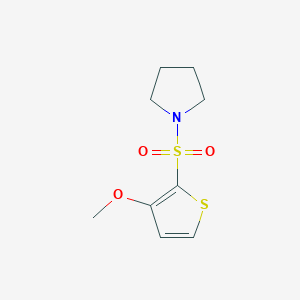
![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)
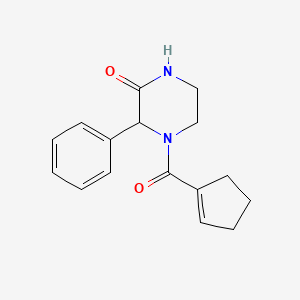
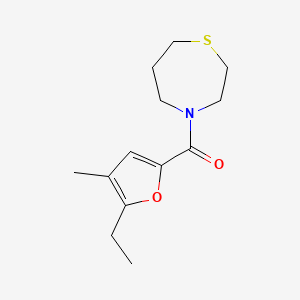
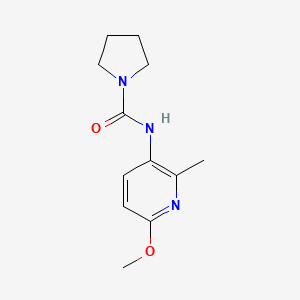
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
